molecular formula C8H6Cl2 B3053091 Dichlorostyrene CAS No. 50852-77-2

Dichlorostyrene

Cat. No.: B3053091
CAS No.: 50852-77-2
M. Wt: 173.04 g/mol
InChI Key: CISIJYCKDJSTMX-UHFFFAOYSA-N
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Description

Dichlorostyrene is a chlorinated derivative of styrene, a compound widely used in the production of polymers and resins. The chemical formula for this compound is C8H6Cl2, and it exists in several isomeric forms, including 2,6-dichlorostyrene and 2,5-dichlorostyrene . These compounds are characterized by the presence of two chlorine atoms attached to the benzene ring, which significantly alters their chemical properties compared to styrene.

Scientific Research Applications

Dichlorostyrene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Dichlorostyrene in various chemical reactions is not fully understood and is a topic of ongoing research .

Safety and Hazards

Dichlorostyrene is a combustible liquid and should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions of research on Dichlorostyrene could involve further exploration of its synthesis processes, chemical reactions, and potential applications .

Preparation Methods

Dichlorostyrene can be synthesized through various methods. One common synthetic route involves the reaction of chlorobenzene with ethylene in the presence of a palladium catalyst. This method allows for the production of mono-, di-, and tri-chlorostyrenes in high yields . Another method involves the dehydration of chlorophenylmethylcarbinols using potassium acid sulfate as a catalyst . Industrial production methods often employ similar catalytic processes to ensure high efficiency and yield.

Chemical Reactions Analysis

Dichlorostyrene undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for polymerization processes. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Dichlorostyrene is unique compared to other chlorinated styrenes due to the specific positioning of the chlorine atoms on the benzene ring. Similar compounds include:

The unique positioning of the chlorine atoms in this compound affects its chemical reactivity and physical properties, making it suitable for specific applications that other chlorostyrenes may not be able to fulfill.

Properties

IUPAC Name

2,2-dichloroethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISIJYCKDJSTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198892
Record name Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-88-4, 50852-77-2
Record name β,β-Dichlorostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050852772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOROSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCC3FUW751
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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